

# Mucosal Healing Rates: Upadacitinib vs. Other Advanced Therapies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Upadacitinib

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The following table summarizes data from a **2024 network meta-analysis (NMA)** that indirectly compared approved therapies for moderately-to-severely active Ulcerative Colitis (UC). This analysis evaluated **biologic/JAK-inhibitor naïve patients** during the induction phase (6-14 weeks), where mucosal healing was defined as an endoscopic subscore of 0 or 1 [1].

Therapy	Class	Mucosal Healing in UC (Induction)
Mirikizumab	IL-23p19 inhibitor	Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1].
Upadacitinib	Selective JAK1 inhibitor	Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1].
Vedolizumab	Anti-integrin	Similar efficacy across most interventions [1].
Ustekinumab	IL-12/IL-23 inhibitor	Similar efficacy across most interventions [1].
Infliximab	Anti-TNF	Similar efficacy across most interventions [1].
Adalimumab	Anti-TNF	Similar efficacy across most interventions [1].
Golimumab	Anti-TNF	Similar efficacy across most interventions [1].

Therapy	Class	Mucosal Healing in UC (Induction)
Tofacitinib	Pan-JAK inhibitor	Similar efficacy across most interventions [1].
Filgotinib	JAK1 preferential inhibitor	Similar efficacy across most interventions [1].
Ozanimod	S1P receptor modulator	Similar efficacy across most interventions [1].

> **Interpretation of the NMA:** The analysis concluded that for mucosal healing during induction, **all active interventions demonstrated similar efficacy**, with no significant differences observed between them [1]. This NMA did find significant differences for other endpoints like clinical remission, where **upadacitinib** and mirikizumab showed superiority versus several other treatments in specific settings [1].

## Real-World Performance of Upadacitinib

Recent real-world studies complement clinical trial data, showing how **upadacitinib** performs in routine practice, often in patients who have previously failed other biologic therapies.

- **A 2025 Multicenter Study (n=236 IBD patients)** reported the following mucosal healing rates with **upadacitinib** induction therapy [2]:
  - **Ulcerative Colitis (8 weeks):** 35.8% achieved endoscopic remission, with 35.8% achieving mucosal healing [2].
  - **Crohn's Disease (12 weeks):** 19.4% achieved endoscopic remission, with 4.9% achieving mucosal healing [2].
- **A 2025 Single-Center Study in Crohn's Disease (n=94)** found that after 12 weeks of **upadacitinib** induction, 38.89% of biologic-refractory patients achieved endoscopic remission, and 27.78% achieved mucosal healing [3].

## Detailed Experimental Methodologies

The data in the table above is derived from complex statistical analyses of randomized controlled trials (RCTs). Here is a detailed breakdown of the key methodological components.

## Systematic Literature Review (SLR) and Feasibility Assessment [1]

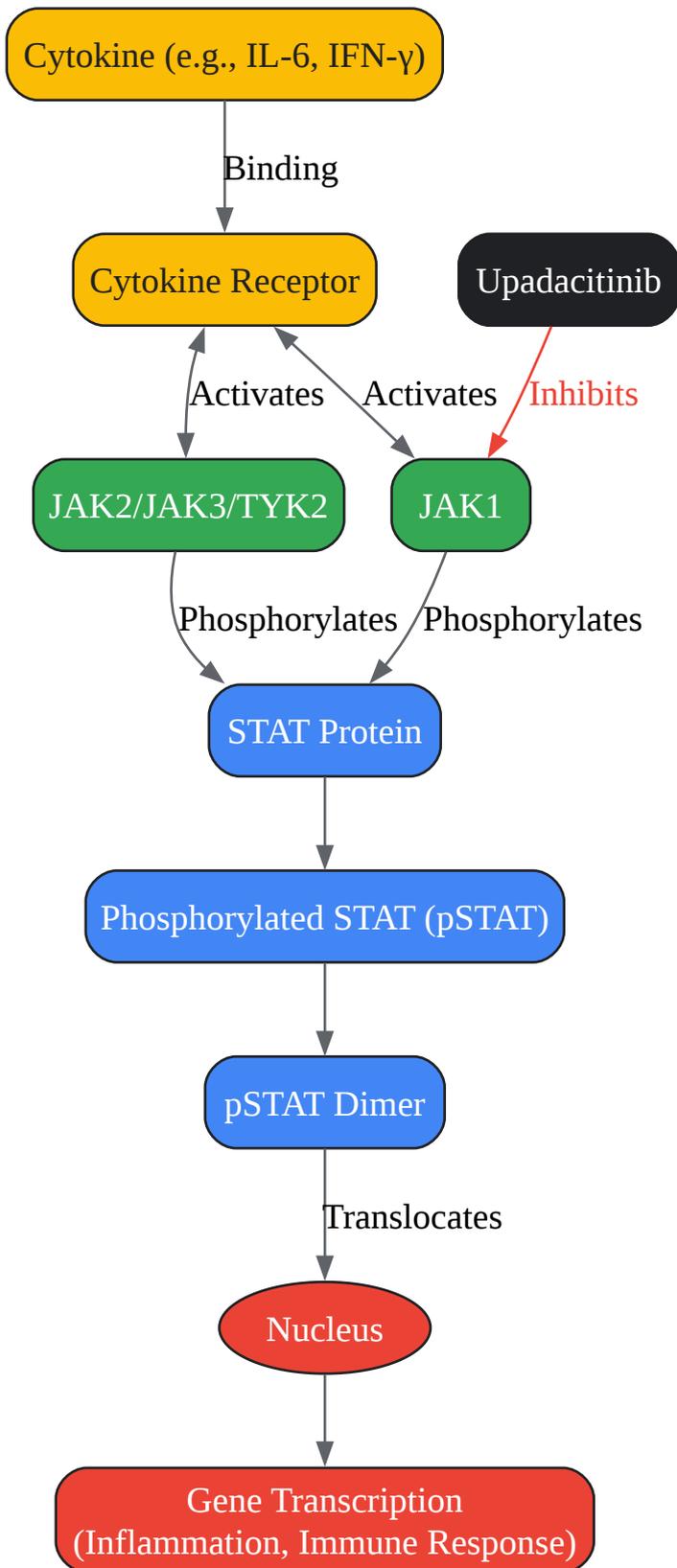
- **Objective:** To identify all relevant RCTs evaluating advanced therapies for adults with moderately-to-severely active UC.
- **Data Sources:** EMBASE, MEDLINE, Cochrane Central Register of Controlled Trials (CENTRAL), and conference proceedings (2016-2022).
- **Screening & Extraction:** Studies were screened and data extracted independently by two researchers, following best-practice guidelines (PRISMA, Cochrane).
- **Feasibility Assessment:** A qualitative comparison ensured trials were sufficiently similar for a robust NMA. This involved checking for homogeneity in patient characteristics, outcome definitions (e.g., mucosal healing as endoscopic subscore 0/1), assessment time points (induction: 6-14 weeks), and study designs.

## Network Meta-Analysis (NMA) Statistical Model [1]

- **Framework:** A Bayesian statistical framework was employed, which treats treatment effects as probability distributions.
- **Population:** Analyses were conducted separately for **biologic/JAK-inhibitor naïve** and **experienced** populations, as prior treatment is a known effect modifier.
- **Outcome Model:** A **binomial model with a logit link** was used for the binary outcome of mucosal healing.
- **Handling Placebo Variability:** Meta-regression models were used to adjust for variability in placebo response rates across different trials.
- **Maintenance Phase Adjustment:** For maintenance studies, statistical adjustments were applied to align populations from "treat-through" and "re-randomized responder" trial designs.

## Upadacitinib's Mechanism of Action (JAK-STAT Pathway)

**Upadacitinib** is a selective JAK1 inhibitor. Its mechanism within the JAK-STAT signaling pathway is outlined below [4].



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The diagram illustrates the JAK-STAT signaling pathway and **upadacitinib**'s targeted inhibition [4]:

- **Pathway Activation:** A pro-inflammatory cytokine (e.g., IL-6, IL-23) binds to its cognate cell surface receptor [5] [4].
- **JAK Phosphorylation:** The receptor-associated JAK enzymes (primarily JAK1 in this context) are activated and trans-phosphorylate each other [4].
- **STAT Recruitment & Phosphorylation:** The phosphorylated receptor recruits STAT proteins, which are then phosphorylated by JAKs [4].
- **STAT Dimerization and Translocation:** The phosphorylated STATs (pSTAT) form dimers and translocate to the nucleus [4].
- **Gene Transcription:** Inside the nucleus, the STAT dimers bind to specific promoter elements on DNA, driving the transcription of genes involved in inflammation and immune cell activation [4].
- **Upadacitinib Inhibition:** **Upadacitinib**, as a selective JAK1 inhibitor, competitively binds to the ATP-binding site of JAK1, blocking its enzymatic activity. This prevents the phosphorylation of STATs and interrupts the downstream pro-inflammatory signaling cascade [4].

## Interpretation and Key Takeaways

- **Indirect Comparisons Suggest Parity:** For mucosal healing in UC, the best available indirect evidence indicates that **upadacitinib** is an effective option, but its performance is statistically similar to other advanced therapies during the induction phase [1].
- **Consider the Entire Clinical Profile:** While mucosal healing is a critical endpoint, drug selection may also be influenced by a therapy's performance on other outcomes (e.g., clinical remission, steroid-free remission), speed of onset, safety profile, and dosing convenience [1] [6].
- **Real-World Data Confirms Efficacy:** Studies in diverse, treatment-experienced patient populations confirm that **upadacitinib** can induce meaningful rates of mucosal healing in real-world clinical practice, supporting its use after biologic failure [2] [3].

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